Isoprocarb

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoprocarb can be synthesized through the reaction of 2-isopropylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:

Preparation of 2-isopropylphenol: This compound is synthesized from cumene via oxidation and subsequent acid-catalyzed rearrangement.

Reaction with methyl isocyanate: 2-isopropylphenol is reacted with methyl isocyanate in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes:

Raw Material Preparation: Ensuring high purity of 2-isopropylphenol and methyl isocyanate.

Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.

Purification: Removing impurities through distillation or recrystallization to obtain pure this compound.

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is a significant degradation pathway for isoprocarb in aqueous environments . The kinetics of this compound hydrolysis have been studied using UV spectrophotometry to understand its degradation mechanism in water .

-

The degradation of this compound may result in the inhibition of acetylcholinesterase, a vital enzyme .

-

This compound hydrolysis is more reactive in alkaline solutions .

1.1. Factors Affecting Hydrolysis Rate

Several factors influence the rate of this compound hydrolysis, including pH, ionic strength, and temperature .

-

Ionic Strength : Increasing ionic strength accelerates the hydrolysis reaction . The relationship between the reaction rate and changes in ionic strength was determined by plotting log kobs against µ, which gave a linear graph with a slope of 1.18 (R2 = 0.992), showing a positive salt effect on this compound degradation .

-

Temperature : Higher temperatures increase the hydrolysis rate .

1.2. Kinetic Study Data

The rate constants of pseudo-first-order this compound hydrolysis were determined under various conditions :

Table 1: Rate constants kobs of pseudo first-order of this compound hydrolysis reaction versus µ at T = 25°C and at pH = 10.94 .

| Ionic strength µ | 1 | 0.8 | 0.6 | 0.4 | 0.2 |

|---|---|---|---|---|---|

| kobs 102 (min-1) | 2.69 | 2.07 | 1.41 | 0.91 | 0.61 |

| log kobs | -1.57 | -1.68 | -1.85 | -2.04 | -2.21 |

Table 2: Effect of the concentration of bicarbonate buffer solution at pH = 10.94 on the rate constant kobs of this compound hydrolysis reaction at T = 25°C and µ = 1.00 .

| $$HCO3 -] 102 mol L-1 | 1 | 0.8 | 0.6 | 0.4 | 0.25 |

|---|---|---|---|---|---|

| kobs 102 min-1 | 2.690 | 2.680 | 2.685 | 2.676 | 2.678 |

1.3. Hydrolytic Degradation Mechanism

Based on kinetic results, an E1cB hydrolytic degradation mechanism has been proposed for this compound .

-

A positive activation entropy (ΔS≠ = +21.78 J mol-1 K-1) and the absence of basic general catalysis indicate an E1cB mechanism involving unimolecular collapse of the this compound via a methylisocyanate intermediate, which is converted to 2-isopropylphenol and methylamine .

Environmental Degradation

This compound degrades in the environment with a DT50 (time for 50% dissipation) of 3-20 days in paddy fields .

Toxicity and Metabolism

This compound is a toxic compound, with toxicity studies including:

-

Zebrafish embryos: this compound can induce developmental toxicity, causing developmental defects in the hindbrain and inhibiting motor ability . It inhibits genes involved in neurodevelopment signaling pathways and induces oxidative stress, leading to apoptosis .

-

Apoptotic Cell Death : this compound induces apoptotic cell death in developing zebrafish embryos, with increased cell breakdown observed in the brain, eyes, and caudal area .

-

Vascular Development : Exposure to this compound disrupts vascular growth in zebrafish larvae .

-

Metabolite Formation : In coffee beans, this compound concentrations decrease over storage time, especially under unsterilized conditions . this compound is more toxic than o-cumenol .

-

Acetylcholinesterase Inhibition : this compound acts as an acetylcholinesterase inhibitor .

-

Resistance Development : The increased carboxylesterase activity contributes to this compound resistance .

-

Harmful if Swallowed : this compound is harmful if swallowed .

Applications De Recherche Scientifique

Agricultural Applications

Isoprocarb is primarily utilized in agricultural settings for its efficacy in pest management. It targets a range of pests that affect crops, particularly in rice cultivation. The compound's mode of action involves inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects.

Efficacy Against Pests

- Target Pests : Rice planthoppers, aphids, and other agricultural pests.

- Application Method : Foliar sprays and soil treatments.

Residue Analysis

Recent studies have highlighted the importance of monitoring this compound residues in food products to ensure safety for consumers. For instance, a study using the QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ) demonstrated effective recovery rates of this compound from contaminated samples.

| Analytical Parameter | Recovery (%) | Repeatability (RSD %) |

|---|---|---|

| 0.001 mg/kg | 92.4 | 10.6 |

| 0.01 mg/kg | 87.3 | 3.1 |

| 0.05 mg/kg | 85.6 | 5.2 |

This data indicates that this compound can be reliably detected and quantified in agricultural products, which is crucial for regulatory compliance and consumer safety .

Environmental Impact Studies

The ecological implications of this compound use have been extensively studied, particularly its effects on non-target organisms.

Toxicological Studies

Research has shown that exposure to this compound can induce developmental toxicity in aquatic organisms such as zebrafish embryos. Key findings include:

- Developmental Abnormalities : Exposure to concentrations as low as 29 mg/L resulted in significant morphological defects, including edema and growth retardation .

- Cellular Damage : Apoptotic cell death was observed in zebrafish larvae exposed to this compound, indicating potential risks to aquatic ecosystems .

| Concentration (mg/L) | Body Length Reduction (%) | Edema Generation (%) |

|---|---|---|

| 29 | 10 | 170 |

| 58 | 20 | 220 |

These findings underscore the need for careful management of this compound application to mitigate its environmental impact.

Metabolic Studies

This compound's metabolic pathways have been investigated to understand its toxicity mechanisms better.

Hepatotoxicity Research

Studies indicate that this compound can induce hepatotoxicity in poultry, with specific cytochrome P450 enzymes playing a role in its metabolic activation .

- Reactive Metabolites : this compound was found to form reactive metabolites that contribute to cytotoxic effects in liver cells.

- Inhibition Studies : The use of enzyme inhibitors demonstrated a correlation between metabolic activation and cytotoxicity, highlighting potential risks associated with exposure .

Analytical Chemistry Applications

This compound's chemical properties make it a subject of interest in analytical chemistry.

Pyrolysis Studies

Research on the thermal decomposition of this compound has revealed the formation of various pyrolysis products, including monoaromatic and polycyclic aromatic hydrocarbons . Understanding these products is essential for assessing the environmental fate of this compound when subjected to high temperatures.

Mécanisme D'action

Isoprocarb exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and ultimately resulting in paralysis and death of the insect . The molecular target of this compound is the active site of acetylcholinesterase, where it binds and prevents the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Isoprocarb belongs to the carbamate class of insecticides, which also includes compounds such as carbaryl, aldicarb, and methomyl . Compared to these compounds, this compound has a unique structure with an isopropyl group attached to the phenyl ring, which influences its insecticidal activity and selectivity .

Similar Compounds

Carbaryl: Another carbamate insecticide used for controlling a wide range of pests.

Aldicarb: Known for its high toxicity and effectiveness against soil-dwelling pests.

Methomyl: A broad-spectrum insecticide with quick action against various pests.

This compound’s unique structure and mode of action make it a valuable tool in integrated pest management programs, offering an alternative to other carbamate insecticides with different resistance profiles and environmental impacts .

Activité Biologique

Isoprocarb is a carbamate insecticide widely used in agriculture for pest control. Its biological activity is primarily associated with its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, resistance development, and relevant case studies.

This compound acts as a reversible inhibitor of AChE, leading to the accumulation of acetylcholine at synapses. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in susceptible insect species. The chemical structure of this compound allows it to bind effectively to the active site of AChE, disrupting normal neurotransmission.

Resistance Mechanisms

Resistance to this compound has been documented in various pest populations. A notable study on Rhopalosiphum padi, a significant agricultural pest, identified enhanced carboxylesterase enzyme activity as a key factor contributing to resistance against this compound and other insecticides like cyhalothrin. The study demonstrated that resistant strains exhibited significantly higher levels of carboxylesterase activity compared to susceptible strains, indicating metabolic resistance mechanisms at play .

Table 1: Resistance Levels in Rhopalosiphum padi

| Strain Type | LC50 (mg/L) | Resistance Factor |

|---|---|---|

| Susceptible (SS) | 1.032 | 1 |

| This compound-resistant (IS-R) | 33.436 | 32.4 |

| Cyhalothrin-resistant (CY-R) | 8.858 | 27.8 |

Case Study 1: Metabolic Activation

A study focused on the metabolic activation of this compound revealed that cytochrome P450 enzymes play a significant role in the activation and detoxification processes of the compound. Specifically, CYP3A4 was identified as a critical enzyme mediating the formation of reactive metabolites from this compound, which can contribute to both its efficacy as an insecticide and potential toxicity .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment highlighted the acute and chronic effects of this compound on non-target organisms and humans. Studies have shown that exposure to this compound can lead to neurotoxic effects similar to those observed with other carbamate pesticides, including symptoms related to AChE inhibition . Long-term exposure studies indicated potential risks associated with environmental contamination and food safety.

Environmental Impact

This compound's environmental persistence and potential for groundwater contamination have raised concerns regarding its use in agricultural practices. Its high water solubility can lead to significant runoff into aquatic systems, affecting non-target species and ecosystems . Regulatory assessments have emphasized the need for careful management practices to mitigate these risks.

Propriétés

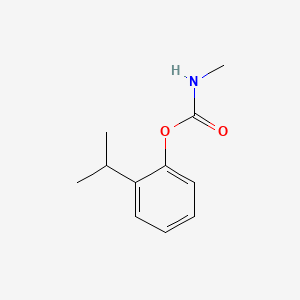

IUPAC Name |

(2-propan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSJMKIUCUGGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042072 | |

| Record name | Isoprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2631-40-5 | |

| Record name | Isoprocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprocarb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714I55QH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 93 °C | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isoprocarb?

A1: this compound, a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE). [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death in target insects.

Q2: How does this compound affect non-target organisms like fish?

A2: Similar to its effect on insects, this compound can inhibit AChE activity in fish, leading to neurotoxicity. [] Studies in zebrafish embryos have shown that this compound exposure can cause developmental abnormalities, including vascular malformation and cardiac defects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H17NO2, and its molecular weight is 207.27 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, several studies have utilized spectroscopic techniques to analyze this compound. UV-Vis, FTIR, and 1H-NMR have been used to characterize this compound and its metabolites. [, , ] Fluorescence spectrometry has also been employed for the detection and quantification of this compound in various matrices. []

Q5: How stable is this compound under different storage conditions?

A5: Research indicates that this compound concentrations decrease over time, particularly under unsterilized conditions. [] This suggests potential degradation pathways that may be influenced by environmental factors like microbial activity.

Q6: Have there been any computational studies conducted on this compound?

A7: Yes, quantitative structure-activity relationship (QSAR) studies have been performed on this compound to estimate its toxicity. The US Environmental Protection Agency's TEST software was used to determine LC50 and LD50 values, concluding that this compound is more toxic than its hydrolysis product, o-cumenol. [] Additionally, molecular modeling and docking studies have provided insights into the interaction of this compound with target enzymes like carboxylesterases. []

Q7: How does the structure of this compound relate to its insecticidal activity?

A8: While specific SAR studies focused solely on this compound modifications are limited in the provided research, it's known that the carbamate moiety (-NHCOO-) is essential for AChE inhibition. Modifications to the aromatic ring or the carbamate group can influence the potency and selectivity of this compound. [, ]

Q8: Are there specific formulations designed to enhance this compound's stability or effectiveness?

A9: Yes, this compound is often formulated as emulsifiable concentrates (EC), wettable powders (WP), or suspoemulsions for improved stability and application. [, , , ] These formulations are designed to enhance solubility, dispersion, and persistence in the environment.

Q9: What is the maximum residue limit (MRL) of this compound in rice according to Chinese regulations?

A10: The MRL for this compound in rice is set at 0.20 mg/kg in China. [] Field trials have demonstrated that the residue levels of this compound in rice after application of this compound formulations, following recommended dosages and pre-harvest intervals, are well below this MRL. [, ]

Q10: What is known about the metabolism of this compound in organisms?

A11: this compound is primarily metabolized via hydrolysis of the o-aryl carbamate group by carboxylesterase enzymes. This reaction yields o-cumenol (2-isopropylphenol) as a major metabolite. [, ]

Q11: Has this compound's efficacy been tested against specific insect pests?

A12: Numerous studies have confirmed the efficacy of this compound against various insect pests, including rice planthopper (Nilaparvata lugens), sugarcane scale (Aulacaspis tegalensis), and beet armyworm (Spodoptera exigua). [, , , , , ]

Q12: What mechanisms contribute to this compound resistance in insects?

A13: Enhanced carboxylesterase activity is a major mechanism of this compound resistance. Studies have identified specific carboxylesterase genes, like RpCarE in Rhopalosiphum padi, that are overexpressed in resistant strains and contribute to this compound detoxification. []

Q13: Does cross-resistance exist between this compound and other insecticides?

A14: Yes, cross-resistance to other carbamate insecticides and even some organophosphates has been observed in this compound-resistant insect strains. This cross-resistance is primarily attributed to enhanced esterase activity. []

Q14: What are the potential toxicological effects of this compound?

A15: As an AChE inhibitor, this compound can induce neurotoxic effects in both target and non-target organisms. [, ] Exposure to high doses can lead to adverse effects on the nervous, cardiovascular, and developmental systems.

Q15: What analytical methods are commonly employed to detect and quantify this compound?

A15: Various analytical techniques are available for this compound analysis. These include:

- Gas Chromatography (GC): GC coupled with detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) are widely used for this compound residue analysis in various matrices, including rice, soil, and water. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection or mass spectrometry is employed for this compound determination in food samples and biological matrices. [, , ]

- Chemiluminescence (CL): Flow injection analysis coupled with chemiluminescence detection offers a sensitive and rapid method for this compound determination in water and rice samples. [, ]

Q16: What is the environmental fate of this compound?

A17: this compound can persist in the environment, particularly in soil, and its degradation is influenced by factors like temperature, pH, and microbial activity. [, ] It can potentially contaminate water sources through runoff and leaching.

Q17: Are there any methods for removing this compound from contaminated water?

A18: Yes, advanced oxidation processes, such as the electro-Fenton process, have proven effective in degrading and mineralizing this compound in aqueous solutions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.